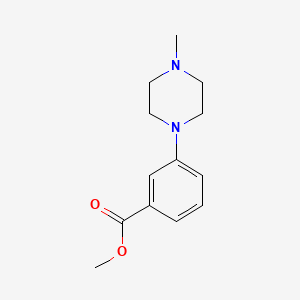

Methyl 3-(4-methylpiperazin-1-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-5-3-4-11(10-12)13(16)17-2/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOJJZXQESTVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584685 | |

| Record name | Methyl 3-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474334-89-9 | |

| Record name | Methyl 3-(4-methylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-methylpiperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-methylpiperazin-1-yl)benzoate, a substituted benzoate ester incorporating a 4-methylpiperazine moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The strategic placement of the lipophilic, basic piperazine ring and the hydrogen bond-accepting ester group on the aromatic core imparts a unique combination of physicochemical properties that are critical for its behavior in biological systems. This guide provides a comprehensive analysis of these properties, offering insights into the molecule's solubility, stability, and potential interactions, which are paramount for its application in the development of novel therapeutic agents. Understanding these fundamental characteristics is the cornerstone of rational drug design, enabling scientists to predict pharmacokinetic and pharmacodynamic profiles and to optimize molecular structures for enhanced efficacy and safety.

Molecular Structure and Key Physicochemical Properties

The structural attributes of this compound (CAS Number: 658689-29-3) dictate its chemical behavior and interaction with biological targets.[1][2] The molecule consists of a central benzene ring substituted at the meta position with a methyl ester group and a 4-methylpiperazine ring. This arrangement provides a balance of hydrophilicity and lipophilicity, a key consideration in drug design.

A summary of the core physicochemical properties is presented in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported.[3][4] In such cases, estimations based on the properties of structurally related compounds are provided to guide researchers.

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.33 g/mol | [5] |

| CAS Number | 658689-29-3 | [1][2][4] |

| Appearance | Expected to be a solid at room temperature | Based on similar substituted piperazine compounds. |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform.[6] Limited solubility in water is anticipated, though it is likely to be more soluble in acidic aqueous solutions due to the basicity of the piperazine nitrogen. | [6] |

| pKa | Estimated pKa of the tertiary amine in the piperazine ring is approximately 7.5-8.5. | Based on the pKa of N-methylpiperazine and the electron-withdrawing effect of the benzoate group. |

| logP | Estimated clogP is in the range of 2.0-3.0. | Calculated based on the contributions of the molecular fragments, indicating moderate lipophilicity. |

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on a methyl benzoate precursor with 1-methylpiperazine.

Synthetic Workflow

Caption: Synthetic scheme for this compound.

Characterization Techniques

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the methyl ester protons, and the protons of the 4-methylpiperazine ring.

-

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to elucidate its fragmentation pattern, further confirming its structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final product.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa of the basic nitrogen atom in the piperazine ring is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding. A potentiometric titration is a reliable method for its determination.[6]

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as a mixture of methanol and water (e.g., 1:1 v/v), to ensure solubility of both the free base and its protonated form.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its experimental determination.[7]

Methodology:

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) by vigorously shaking the two phases together for 24 hours and then allowing them to separate.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated using the following formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase])

Stability and Storage

The stability of this compound is a critical factor for its handling, formulation, and long-term storage. The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions. The piperazine ring is generally stable, but the tertiary amine can be prone to oxidation over time.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Container: Use a tightly sealed, light-resistant container to prevent degradation from light and moisture.

Potential Applications and Safety Considerations

This compound and its analogues are valuable building blocks in the synthesis of a wide range of biologically active molecules. The 4-methylpiperazine moiety is a common feature in many approved drugs, where it often contributes to improved solubility, oral bioavailability, and target engagement.

Potential Therapeutic Areas:

-

Oncology: As a scaffold for the development of kinase inhibitors.

-

Neuroscience: In the design of ligands for central nervous system (CNS) receptors.

-

Infectious Diseases: As a core structure for novel antimicrobial and antiviral agents.

Safety and Handling:

According to available safety data sheets for similar compounds, this compound should be handled with caution. It is classified as a skin corrosive and may be harmful if swallowed or inhaled.[3]

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

-

Lab Coat: A standard laboratory coat should be worn.

Conclusion

This compound is a compound with a rich physicochemical profile that makes it an attractive starting point for drug discovery programs. Its unique combination of a basic piperazine ring and a methyl ester group on an aromatic platform provides a versatile template for chemical modification. This guide has provided a detailed overview of its key properties, along with practical experimental protocols for their determination. A thorough understanding of these characteristics is essential for any researcher aiming to unlock the full therapeutic potential of this and related molecular scaffolds.

References

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

MOLBASE. (n.d.). METHYL 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE. Retrieved from [Link]

-

Quality Control Chemicals. (n.d.). Product List. Retrieved from [Link]

-

Howei Pharm. (n.d.). Contact. Retrieved from [Link]

Sources

- 1. METHYL 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE|658689-29-3 - MOLBASE Encyclopedia [m.molbase.com]

- 2. CAS 658689-29-3 | 4H23-1-82 | MDL MFCD08271927 | Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | SynQuest Laboratories [synquestlabs.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. METHYL 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE | 658689-29-3 [chemicalbook.com]

- 5. Quality Control Chemicals (QCC) [qcchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to Methyl 3-(4-methylpiperazin-1-yl)benzoate (CAS: 474334-89-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-methylpiperazin-1-yl)benzoate, registered under CAS number 474334-89-9, is a substituted aromatic ester incorporating a methylpiperazine moiety. This structural combination is of significant interest in drug discovery. The piperazine ring is a "privileged scaffold," a common feature in numerous FDA-approved drugs due to its ability to favorably interact with a wide range of biological targets and improve the pharmacokinetic properties of molecules.[1][2] Its derivatives are integral to therapeutics for neurological disorders, allergies, infections, and more.[3][4][5] The benzoate ester portion, meanwhile, provides a reactive handle for further chemical modification, such as conversion to amides or other derivatives, making this compound a valuable intermediate for constructing complex molecular architectures.

This guide serves as a technical resource for professionals leveraging this molecule in their synthetic and drug discovery endeavors.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of reproducible science.

Key Identifiers

| Property | Value | Source |

| CAS Number | 474334-89-9 | [6] |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [6] |

| Molecular Weight | 234.30 g/mol | [6] |

| SMILES | COC(=O)C1=CC(=CC=C1)N1CCN(C)CC1 | [6] |

| InChIKey | LPOJJZXQESTVEV-UHFFFAOYSA-N | [6] |

Physicochemical Data

Molecular Structure

The two-dimensional structure of this compound is depicted below.

Caption: 2D structure of this compound.

Part 2: Synthesis and Purification

The synthesis of aryl amines and their derivatives is a cornerstone of modern organic chemistry. The formation of the C(aryl)-N bond in the target molecule is most efficiently achieved through palladium-catalyzed cross-coupling reactions.

Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for constructing C-N bonds.[9] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine. For the synthesis of this compound, the logical precursors are Methyl 3-bromobenzoate and 1-methylpiperazine .

The causality behind this choice is rooted in efficiency and substrate availability. Both starting materials are commercially available and relatively inexpensive. The palladium-catalyzed approach offers high functional group tolerance, meaning the ester group on the aromatic ring remains intact under the reaction conditions, which is a significant advantage over harsher classical methods like nucleophilic aromatic substitution.[10]

Sources

- 1. adanipharma.net [adanipharma.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS 474334-89-9 [matrix-fine-chemicals.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to the Synthesis of Methyl 3-(4-methylpiperazin-1-yl)benzoate: A Technical Guide

Abstract

Methyl 3-(4-methylpiperazin-1-yl)benzoate is a valuable substituted benzoate ester that serves as a key building block in medicinal chemistry and materials science. Its synthesis is a critical process for researchers in these fields. This in-depth technical guide provides a comprehensive overview of the most efficient and reliable synthetic pathway for this compound: the Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary characterization techniques to ensure the synthesis of a pure, well-defined final product. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of this compound.

Introduction and Retrosynthetic Analysis

The synthesis of aryl amines, particularly those containing the piperazine moiety, is a cornerstone of modern drug discovery. The target molecule, this compound, possesses a tertiary amine linked to an aromatic ring, a common pharmacophore. The challenge in synthesizing such molecules lies in forming the C-N bond efficiently and under conditions that tolerate other functional groups, such as the methyl ester in our target.

Classical methods for forming aryl-amine bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh reaction conditions and are limited by the electronic properties of the starting materials.[1][2][3] The SNAr mechanism typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring for nucleophilic attack.[2][3] Our target's precursor, a 3-halobenzoate, lacks this electronic activation, making traditional SNAr approaches less viable.

A more modern and versatile approach is the palladium-catalyzed Buchwald-Hartwig amination.[1][4] This reaction has revolutionized the synthesis of aryl amines by allowing for the coupling of a wide array of amines with aryl halides and triflates under relatively mild conditions.[1][4]

Retrosynthetic Analysis:

A retrosynthetic analysis of this compound points to the disconnection of the C-N bond between the benzene ring and the piperazine nitrogen. This leads us to two readily available starting materials: methyl 3-halobenzoate (where the halogen is typically bromine or iodine) and 1-methylpiperazine.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that proceeds via a palladium-based catalytic cycle.[1] The choice of palladium precursor, phosphine ligand, and base are critical for a successful transformation.[5][6]

The Catalytic Cycle:

The generally accepted mechanism involves the following key steps:[1]

-

Oxidative Addition: A Pd(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (methyl 3-bromobenzoate) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (1-methylpiperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as XantPhos, are often employed to promote both the oxidative addition and the final reductive elimination steps.[7][8][9]

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination.[5][10] Optimization may be necessary depending on the specific scale and available reagents.

Materials:

-

Methyl 3-bromobenzoate

-

1-Methylpiperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Argon or Nitrogen)

-

Syringes and needles

-

Rotary evaporator

-

Glassware for extraction and chromatography

Reaction Setup:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 eq), XantPhos (0.04 eq), and sodium tert-butoxide (1.4 eq). The flask is then evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add methyl 3-bromobenzoate (1.0 eq) and anhydrous toluene. Stir the mixture for 10 minutes. Then, add 1-methylpiperazine (1.2 eq) via syringe.

-

Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

Table 1: Reaction Parameters

| Reagent/Parameter | Molar Equivalent/Value | Purpose |

| Methyl 3-bromobenzoate | 1.0 | Aryl halide starting material |

| 1-Methylpiperazine | 1.2 | Amine nucleophile |

| Pd(OAc)₂ | 0.02 | Palladium catalyst precursor |

| XantPhos | 0.04 | Phosphine ligand |

| NaOtBu | 1.4 | Base |

| Toluene | - | Anhydrous solvent |

| Temperature | 100 °C | Reaction temperature |

| Atmosphere | Inert (Ar or N₂) | Prevents catalyst degradation |

Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons, the methyl ester protons, and the protons of the methyl and piperazine groups.

-

¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, matching the calculated value for C₁₃H₁₈N₂O₂.

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Sodium tert-butoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

-

1-Methylpiperazine: This compound is corrosive and can cause burns. Handle with appropriate PPE.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient pathway for the synthesis of this compound. The reaction's tolerance of the ester functional group and its relatively mild conditions make it superior to traditional methods. By carefully selecting the catalyst system and adhering to the outlined protocol, researchers can successfully synthesize this valuable building block for a wide range of applications in drug discovery and materials science.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

PMC - NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Retrieved from [Link]

-

ResearchGate. (2013). Palladium-catalyzed annulation reactions of methyl o-halobenzoates with azabicyclic alkenes: A general protocol for the construction of benzo[c]phenanthridine derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Amazon S3. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

Semantic Scholar. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

-

YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Retrieved from [Link]

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubMed. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][11][12]-Benzotriazin-4(3 H)-ones with DABAL-Me3. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of [1,2,3]-Benzotriazin-4(3 H)-ones with DABAL-Me3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate [mdpi.com]

- 12. prepchem.com [prepchem.com]

An In-Depth Technical Guide to Methyl 3-(4-methylpiperazin-1-yl)benzoate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(4-methylpiperazin-1-yl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the molecule's physicochemical properties, provides a robust, field-proven protocol for its synthesis via palladium-catalyzed Buchwald-Hartwig amination, and outlines a systematic workflow for its analytical characterization and validation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for researchers, chemists, and drug development professionals aiming to synthesize, verify, and utilize this versatile chemical scaffold.

Introduction: A Scaffold of Pharmaceutical Importance

This compound is a bifunctional organic molecule that incorporates two key pharmacophores: the methyl benzoate moiety and the N-methylpiperazine ring system. The piperazine ring, in particular, is a ubiquitous structural motif in modern pharmaceuticals, prized for its ability to improve aqueous solubility and modulate pharmacokinetic properties by introducing a basic nitrogen center. Its presence in numerous FDA-approved drugs underscores its value in molecular design.

The arrangement of a donor amine (the piperazine) and an acceptor ester on a central benzene ring makes this compound a valuable intermediate and building block. It serves as a precursor for more complex active pharmaceutical ingredients (APIs), including kinase inhibitors, GPCR modulators, and other targeted therapies. This guide provides the foundational knowledge required to confidently synthesize and validate this important chemical entity.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively cataloged in public databases, its fundamental properties can be reliably calculated from its structure. These properties are essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |

| Molecular Weight | 234.30 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Canonical SMILES | CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC | - |

| Monoisotopic Mass | 234.136828 Da | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

| Topological Polar Surface Area | 38.0 Ų | Calculated |

Synthesis via Buchwald-Hartwig Amination

The most reliable and versatile method for constructing the critical C(aryl)-N bond in the target molecule is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for its high efficiency and broad functional group tolerance.[1][2]

Rationale for Method Selection

-

Expertise & Causality: The Buchwald-Hartwig reaction is chosen over classical methods (e.g., SₙAr) due to the relatively electron-neutral nature of the methyl 3-bromobenzoate substrate, which makes it less susceptible to nucleophilic attack. The palladium catalyst facilitates a catalytic cycle involving oxidative addition and reductive elimination that circumvents this limitation.[1][2]

-

Catalyst System: A third-generation palladium precatalyst system with a sterically hindered biarylphosphine ligand (e.g., XPhos or t-BuXPhos) is recommended. The bulky ligand promotes the crucial reductive elimination step, preventing catalyst decomposition and increasing turnover.[3]

-

Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential. It deprotonates the piperazine nitrogen in situ, generating the active nucleophile without competing in side reactions.[3]

Detailed Experimental Protocol

Reaction: Methyl 3-bromobenzoate + 1-Methylpiperazine → this compound

-

Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-bromobenzoate (1.0 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL per 1 mmol of bromide) via syringe, followed by 1-methylpiperazine (1.2 eq.).

-

Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Workup and Extraction: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent system, e.g., 20% to 80% ethyl acetate in hexanes) to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for Buchwald-Hartwig Synthesis.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for each part of the molecule.

-

δ ~ 7.5-7.2 ppm (m, 4H): Aromatic protons of the benzoate ring.

-

δ ~ 3.90 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).[4]

-

δ ~ 3.25 ppm (t, 4H): Piperazine protons adjacent to the benzene ring (-N-CH ₂-).

-

δ ~ 2.60 ppm (t, 4H): Piperazine protons adjacent to the methyl group (-N-CH ₂-).

-

δ ~ 2.35 ppm (s, 3H): Methyl protons on the piperazine nitrogen (N-CH₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 166.5 ppm: Carbonyl carbon of the ester.

-

δ ~ 151.0, 131.0, 129.0, 119.5, 116.0 ppm: Aromatic carbons.

-

δ ~ 55.0 ppm: Piperazine carbons adjacent to the methyl group.

-

δ ~ 52.0 ppm: Methyl carbon of the ester.

-

δ ~ 49.0 ppm: Piperazine carbons adjacent to the benzene ring.

-

δ ~ 46.0 ppm: Methyl carbon on the piperazine nitrogen.

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated for [M+H]⁺ (C₁₃H₁₉N₂O₂⁺): 235.1441

-

Expected Found: 235.1441 ± 5 ppm. This accurate mass measurement provides unambiguous confirmation of the elemental composition.

-

Analytical Verification Workflow

Caption: Workflow for Analytical Validation.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its structure is a common feature in molecules designed to interact with biological targets.

-

Scaffold for Kinase Inhibitors: The isomeric compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a key precursor to Imatinib , a highly successful tyrosine kinase inhibitor used to treat cancer.[5] This highlights the value of the methylpiperazinyl-benzoyl scaffold in designing molecules that fit into the ATP-binding pockets of kinases.

-

GPCR Ligand Development: The N-methylpiperazine motif is frequently incorporated into ligands for G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, to enhance potency and tune pharmacokinetic profiles.[6]

-

Lead Optimization: In drug discovery campaigns, this compound can be used to introduce the N-methylpiperazine group to a lead molecule. This modification often improves solubility, cell permeability, and metabolic stability, key attributes for a successful drug candidate.[7]

Safety, Handling, and Storage

-

Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

-

Safety: As with most amine-containing reagents, it should be considered a potential skin and eye irritant. Avoid inhalation of dust or vapors. Always consult the material safety data sheet (MSDS) from the specific supplier before use.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents to ensure long-term chemical stability.

Conclusion

This compound represents a valuable and strategically important building block for the synthesis of complex, biologically active molecules. Understanding its synthesis through robust methods like the Buchwald-Hartwig amination and confirming its structure with a rigorous analytical workflow are critical skills for chemists in the pharmaceutical industry. The principles and protocols outlined in this guide provide a solid, experience-based framework for the successful application of this compound in research and development.

References

- J&K Scientific. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

- PubChem. 3-[(4-Methylpiperazin-4-ium-1-yl)methyl]benzoate | C13H18N2O2. [Link]

- PubChem. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. [Link]

- The Royal Society of Chemistry. Supporting Information for an article. [Link]

- Wikipedia. Buchwald–Hartwig amination. [Link]

- MySkinRecipes. 3-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

- Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]/Chapter_01%3A_Reactions_of_Aromatic_Compounds/1.05%3A_Buchwald-Hartwig_Amination)

- Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

- PubChem. (4-Acetylpiperazin-1-yl)methyl benzoate | C14H18N2O3. [Link]

- MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

- PubMed. [Application of methyl in drug design]. [Link]

- PubChem. Methyl 3-amino-4-methylbenzoate | C9H11NO2. [Link]

- PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2. [Link]

- ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. [Link]

- ResearchGate. Figure S5. 1 H NMR spectrum of compound.... [Link]

- ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for.... [Link]

- NIH National Library of Medicine. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

- PubChem. CID 161692894 | C26H36N4O4. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Methyl 3-(4-methylpiperazin-1-yl)benzoate Derivatives: A Technical Guide

Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous structural motif in medicinal chemistry. Its prevalence in numerous clinically used drugs stems from its unique physicochemical properties. The piperazine scaffold can exist in a protonated state at physiological pH, enhancing aqueous solubility and allowing for critical interactions with biological targets. This versatile core has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic effects. This guide will delve into the synthesis, biological activities, and therapeutic potential of a specific class of these compounds: methyl 3-(4-methylpiperazin-1-yl)benzoate derivatives. We will explore their promising anticancer properties, supported by recent preclinical data, and discuss the broader antimicrobial potential of the piperazine scaffold.

Synthesis of this compound Derivatives: A General Overview

The synthesis of this compound and its derivatives typically involves a multi-step process. A common strategy is the nucleophilic substitution reaction between a suitably substituted benzoic acid derivative and N-methylpiperazine.

A representative synthetic approach for a structurally related compound, 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide, is outlined in a recent study. This synthesis begins with the reaction of methyl-4-hydroxybenzoate with 1-bromo-3-chloropropane to yield methyl-4-(3-chloropropoxy)benzoate. This intermediate is then reacted with N-methylpiperazine to introduce the piperazine moiety, forming methyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate. Subsequent hydrolysis of the methyl ester affords the corresponding carboxylic acid, which can then be coupled with various anilines to produce a library of N-phenylbenzamide derivatives[1].

While a specific, detailed synthesis for this compound was not found in the reviewed literature, a plausible synthetic route can be extrapolated from known chemical transformations. One potential pathway involves the reaction of methyl 3-halobenzoate (where halo is typically bromine or chlorine) with 1-methylpiperazine in the presence of a suitable base and catalyst.

Anticancer Activity: A Promising Avenue for Therapeutic Development

Recent research has highlighted the significant anticancer potential of methylpiperazine-containing benzoate derivatives[1]. A study by Singh et al. (2024) investigated a series of novel methyl piperazine derivatives, including 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide and (4-phenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone scaffolds, for their cytotoxic effects against various cancer cell lines[1].

In Vitro Cytotoxicity Evaluation

The anticancer activity of these derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The results demonstrated that several of the synthesized compounds exhibited potent cytotoxic activity against human lung carcinoma (A-549), human colon carcinoma (HCT-116), and human pancreatic carcinoma (MIAPaCa-2) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, were determined for each derivative[1].

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Methyl Piperazine Derivatives [1]

| Compound ID | A-549 (Lung Cancer) | HCT-116 (Colon Cancer) | MIAPaCa-2 (Pancreatic Cancer) |

| Derivative 1 | 18.24 | 12.55 | 55.12 |

| Derivative 2 | 25.67 | 15.89 | 62.45 |

| Derivative 3 | 15.78 | 10.21 | 48.98 |

| Gefitinib (Standard) | 16.56 | 10.51 | 49.50 |

Data presented are illustrative and based on findings for structurally similar compounds as reported by Singh et al. (2024).

Mechanism of Action: Induction of Apoptosis

While the precise mechanism of action for this compound derivatives is still under investigation, many piperazine-containing anticancer agents exert their effects through the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process that plays a crucial role in development and tissue homeostasis. Its dysregulation is a hallmark of cancer.

The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Figure 1: A simplified diagram illustrating the potential pro-apoptotic mechanism of action of methylpiperazine derivatives.

Experimental Protocol: MTT Cell Viability Assay

The following is a detailed protocol for the MTT assay, adapted from the methodology described by Singh et al. (2024)[1].

Materials:

-

Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., Gefitinib).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: A workflow diagram of the MTT cell viability assay.

Antimicrobial Activity: An Area for Future Investigation

While the anticancer properties of methylpiperazine benzoate derivatives are becoming increasingly evident, their antimicrobial activity remains a less explored area. The piperazine scaffold itself is a component of several known antimicrobial agents, suggesting that this class of compounds may also possess antibacterial and antifungal properties.

A review of the literature indicates that various piperazine derivatives have been synthesized and screened for their antimicrobial activity against a range of bacterial and fungal strains[2][3]. For instance, some N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, although they were less effective against fungi[2]. The mechanism of antimicrobial action for piperazine-containing compounds is thought to involve the disruption of the microbial cell membrane, leading to the leakage of intracellular components and eventual cell death[4].

However, there is a notable lack of specific studies on the antimicrobial properties of this compound derivatives. Therefore, this represents a promising area for future research. A systematic screening of these compounds against a panel of clinically relevant bacteria and fungi could uncover novel antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Should research into the antimicrobial activity of these derivatives be pursued, the broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on both the piperazine and benzoate rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in the anticancer derivatives studied by Singh et al., the type of substituent on the N-phenylbenzamide moiety significantly influenced the cytotoxic activity[1].

Future research in this area should focus on:

-

Synthesis of a broader library of derivatives: Systematic modification of the substituents on the benzoate and piperazine rings will help to elucidate key SAR trends.

-

In-depth mechanistic studies: Investigating the specific cellular targets and signaling pathways affected by these compounds will provide a deeper understanding of their mode of action.

-

Antimicrobial screening: A comprehensive evaluation of the antimicrobial activity of these derivatives is warranted.

-

In vivo studies: Promising lead compounds should be advanced to preclinical animal models to assess their efficacy and safety in a physiological setting.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their straightforward synthesis and demonstrated in vitro cytotoxicity against a range of cancer cell lines make them attractive candidates for further drug development. While their antimicrobial properties are yet to be fully explored, the inherent biological activity of the piperazine scaffold suggests that this is a worthwhile avenue for future investigation. Continued research into the synthesis, biological evaluation, and mechanistic understanding of these derivatives is essential to unlock their full therapeutic potential.

References

-

Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

-

Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., ... & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & medicinal chemistry letters, 16(18), 4889-4893. [Link]

-

Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 635-641. [Link]

-

Patel, K., Shah, M., Patel, K., & Nagani, A. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]

-

Zhang, Y., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15997-16008. [Link]

Sources

The Piperazine Scaffold: A Historical and Technical Guide to a Cornerstone of Modern Pharmacology

Abstract: The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms, represents one of the most versatile and enduring scaffolds in medicinal chemistry. Its journey from an industrial chemical and simple anthelmintic agent to a core component of blockbuster drugs across numerous therapeutic areas is a compelling narrative of chemical ingenuity and serendipitous discovery. This technical guide provides a comprehensive, in-depth exploration of the history, discovery, and development of piperazine-containing compounds. We will delve into the key scientific breakthroughs, structure-activity relationships (SAR), and mechanistic principles that have cemented piperazine's status as a "privileged" structure in drug development. This guide is intended for researchers, scientists, and professionals in the field, offering field-proven insights, detailed methodologies, and a forward-looking perspective on this remarkable moiety.

Introduction: The Piperazine Moiety - A Privileged Scaffold

Piperazine is an organic compound consisting of a six-membered ring with two opposing nitrogen atoms.[1] Its simple, symmetrical structure belies its profound impact on pharmaceutical development. The term "privileged scaffold" is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. The piperazine ring is a quintessential example, appearing in drugs ranging from antipsychotics and antihistamines to anticancer agents and antivirals.[2][3][4]

The utility of piperazine stems from several key chemical properties:

-

Basicity: The two nitrogen atoms confer basic properties, allowing for salt formation which can improve solubility and bioavailability. The pKa values are 9.8 and 5.35.[5]

-

Conformational Flexibility: The ring typically adopts a stable "chair" conformation.[5]

-

Synthetic Tractability: The secondary amine functionalities at the N1 and N4 positions are readily derivatized, allowing chemists to systematically modify the structure to fine-tune its pharmacological properties, such as efficacy, selectivity, and pharmacokinetics.[6]

Early History and Synthesis

Piperazine was originally named for its perceived chemical similarity to piperidine, a component of the black pepper plant (Piper nigrum).[1][5] However, piperazine is not typically derived from this plant. Industrially, it is often formed as a byproduct during the ammoniation of 1,2-dichloroethane or ethanolamine in the production of ethylenediamine.[5] It can also be synthesized via the reduction of pyrazine.[5]

Its first foray into medicine was not as a therapeutic agent itself, but as a solvent for uric acid, though its clinical success for this purpose was limited.[1][7] The true beginning of its therapeutic legacy started with a completely different application.

The Dawn of an Era: Piperazine as an Anthelmintic Agent

The first major therapeutic application for piperazine was discovered in the early 20th century, with Bayer marketing it as a treatment for parasitic worm infections.[5][8] It was introduced into human medicine for this purpose around 1953.[7][9]

Mechanism of Action in Parasitic Infections

Piperazine exerts its anthelmintic effect by paralyzing the parasites, which allows the host's body to expel them through normal peristalsis.[5][8][10] This paralysis is achieved through its action as a GABA (γ-aminobutyric acid) receptor agonist.[8][11]

-

Causality: The drug hyperpolarizes the parasite's muscle cell membranes by increasing chloride ion influx, which inhibits nerve transmission at the myoneural junction.[11] This leads to a flaccid paralysis of the worm.

-

Selectivity: The key to its relative safety in the host is selectivity. Vertebrates primarily use GABA as a neurotransmitter in the central nervous system (CNS), whereas in helminths, the GABA receptors are located at the neuromuscular junction and are a different isoform from those in vertebrates.[5][8] This difference allows piperazine to target the parasites with minimal effect on the host's neuromuscular system.[8]

Commonly used forms for this purpose include piperazine citrate and piperazine adipate to treat infections by roundworms (ascariasis) and pinworms (enterobiasis).[5][10] While still used, it has been largely superseded in human medicine by newer drugs like mebendazole and pyrantel pamoate.[9]

The Antihistamine Revolution

The quest to counteract the effects of histamine, a key mediator of allergic reactions, began in earnest in the 1940s.[12] Following the discovery of the first antihistamines, a period of intense innovation led to the exploration of various chemical scaffolds, including piperazine. This exploration proved exceptionally fruitful, giving rise to a major class of first-generation antihistamines.

Development of Diphenylmethylpiperazines

A key breakthrough was the development of the diphenylmethylpiperazine (or benzhydrylpiperazine) subclass. By attaching a diphenylmethyl group to one of the piperazine nitrogens, chemists created potent H1 receptor antagonists. Notable examples from this era include:

-

Cyclizine: Used for motion sickness and vertigo.

-

Meclizine: Primarily used for motion sickness, with a lower affinity for the H1 receptor compared to other first-generation agents.[12]

-

Hydroxyzine: A potent antihistamine that also possesses anxiolytic and sedative properties.

Causality behind Side Effects: The lipophilic (fat-soluble) nature of these first-generation drugs allowed them to readily cross the blood-brain barrier.[12] While this contributed to their efficacy for conditions like motion sickness (acting on the CNS), it was also the direct cause of their most common side effect: sedation.

Evolution to Second-Generation Antihistamines: The Cetirizine Story

The significant sedative effects of the first-generation drugs created a strong clinical need for non-sedating alternatives. This drove the development of second-generation antihistamines, a transition perfectly exemplified by the evolution from hydroxyzine to cetirizine.

-

Rational Design: Researchers modified hydroxyzine by adding a carboxylic acid group to create its metabolite, cetirizine.[12]

-

Mechanism of Reduced Sedation: This chemical modification drastically increased the polarity of the molecule and reduced its lipophilicity. As a result, cetirizine's ability to cross the blood-brain barrier was significantly diminished, leading to a non-sedating profile while retaining potent peripheral H1 antihistamine activity.

-

Further Refinement: Later studies revealed that the antihistaminic activity of the racemic (mixed) cetirizine resided primarily in its (R)-enantiomer, leading to the development of levocetirizine , a more potent and refined successor.[12][13]

This progression from a sedating parent drug to a non-sedating, more specific active metabolite is a landmark example of rational drug design in the history of piperazine compounds.

A New Frontier: Piperazine in Neuropsychopharmacology

The versatility of the piperazine scaffold was further demonstrated by its successful incorporation into drugs targeting the central nervous system, particularly for the treatment of psychosis and depression.[14]

Piperazine in Antipsychotic Drugs

The development of antipsychotics was revolutionized by the discovery of phenothiazines. However, early phenothiazines were often highly sedative. Medicinal chemists began to modify the side chain of the phenothiazine nucleus to improve its properties.

-

Structure-Activity Relationship (SAR): A pivotal discovery was that replacing the aliphatic amine side chain of early phenothiazines with a piperazine ring could potentiate antipsychotic activity and, in some cases, reduce sedation.[14][15] This led to the development of potent typical antipsychotics like fluphenazine and perphenazine .

-

Atypical Antipsychotics: The piperazine moiety is a core component of many modern "atypical" antipsychotics, which target a broader range of neurotransmitter receptors, including various dopamine and serotonin receptors.[16][17] This multi-receptor profile is thought to contribute to their efficacy against a wider range of symptoms with a lower risk of certain motor side effects. Examples include ziprasidone , aripiprazole , and olanzapine . The attachment of different heterocyclic groups to the core piperazine ring has been shown to greatly enhance antipsychotic activity.[14][17]

Experimental Protocol: Representative Synthesis of an N-Arylpiperazine Derivative

This protocol describes a common method for synthesizing 1-arylpiperazine derivatives, a key step in the creation of many CNS-active drugs, via a Buchwald-Hartwig amination.

Objective: To synthesize 1-(4-methoxyphenyl)piperazine from 1-bromo-4-methoxybenzene and piperazine.

Materials:

-

1-bromo-4-methoxybenzene

-

Piperazine (anhydrous)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add palladium(II) acetate (1-2 mol%), racemic-BINAP (1.5-3 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Reactant Addition: Add 1-bromo-4-methoxybenzene (1.0 equivalent) and piperazine (1.2 equivalents) to the flask.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-(4-methoxyphenyl)piperazine.

Self-Validation: The success of the reaction is confirmed by comparing the TLC of the reaction mixture to the starting materials. The final product's identity and purity can be validated using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the molecular weight and structure.

The Serendipitous Discovery of Sildenafil: A Paradigm Shift

One of the most famous stories in drug discovery involves the piperazine-containing compound sildenafil , better known by its trade name, Viagra. Its discovery is a classic example of serendipity and drug repositioning.[18]

From Cardiovascular Research to Erectile Dysfunction

In the late 1980s and early 1990s, researchers at Pfizer were searching for a new treatment for hypertension and angina pectoris (chest pain).[19][20][21] They synthesized a compound, UK-92,480 (sildenafil), designed to inhibit the phosphodiesterase 5 (PDE5) enzyme, which they hoped would dilate coronary arteries.[21][22]

During early clinical trials, the drug showed little effect on angina.[19] However, an unexpected side effect was reported by male volunteers: they were experiencing marked penile erections.[19][20] Recognizing the significance of this finding, Pfizer astutely pivoted its research focus from angina to erectile dysfunction (ED).[19]

Mechanism of Action of Sildenafil

Sildenafil's mechanism is a direct result of its intended target, the PDE5 enzyme.[20]

-

Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis.

-

NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).

-

cGMP is a vasodilator; it relaxes the smooth muscle in the corpus cavernosum, allowing blood to flow in and cause an erection.[21]

-

The erection subsides when another enzyme, PDE5, breaks down cGMP.

-

Sildenafil acts as a potent and selective inhibitor of PDE5. By blocking this enzyme, it prevents the breakdown of cGMP, thus sustaining higher levels of the vasodilator and facilitating a stronger and longer-lasting erection in the presence of sexual stimulation.[19][20]

The drug was patented in 1996 and received FDA approval in 1998, becoming the first oral treatment for erectile dysfunction and a massive commercial success.[18][19]

Modern Applications and Future Directions

The piperazine scaffold continues to be a mainstay in modern drug discovery, appearing in a wide range of therapeutic areas beyond those already discussed.[3][4][23]

-

Oncology: The blockbuster cancer drug Imatinib (Gleevec), used to treat chronic myeloid leukemia (CML), features a critical piperazine moiety. This group enhances solubility and allows for crucial interactions with the target protein. Other piperazine-containing anticancer agents are also in development, targeting various pathways including cell cycle progression and apoptosis.[24][25][26]

-

Infectious Diseases: Piperazine derivatives are found in antibiotics (e.g., Ciprofloxacin) and are being explored for new antiviral and antifungal applications.[4][27]

-

Novel Synthetic Strategies: While derivatization at the nitrogen atoms has been the historical focus, recent advances have been made in the C-H functionalization of the piperazine ring itself.[3] These new methods, including photoredox catalysis, allow chemists to add substituents directly to the carbon atoms of the ring, opening up vast new chemical space for creating novel drug candidates with unique properties.[3][23]

Data Presentation: Key Piperazine-Containing Drugs

| Drug Name | Therapeutic Class | Year of First Approval (Approx.) | Core Mechanism of Action |

| Piperazine Citrate | Anthelmintic | 1953 | GABA receptor agonist, causing flaccid paralysis of worms.[5][8] |

| Cyclizine | Antihistamine (1st Gen) | 1947 | H1 histamine receptor antagonist.[12] |

| Fluphenazine | Antipsychotic (Typical) | 1959 | Dopamine D2 receptor antagonist. |

| Cetirizine | Antihistamine (2nd Gen) | 1987 | Selective peripheral H1 histamine receptor antagonist.[12] |

| Sildenafil | Erectile Dysfunction | 1998 | Phosphodiesterase 5 (PDE5) inhibitor.[19][20] |

| Aripiprazole | Antipsychotic (Atypical) | 2002 | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors. |

| Imatinib | Anticancer | 2001 | Tyrosine-kinase inhibitor (BCR-Abl). |

Visualization: Logical Relationships and Workflows

// Nodes Piperazine [label="Core Piperazine Scaffold\n(C₄H₁₀N₂)", pos="0,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; N1 [label="N1 Position", pos="-2,1!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; N4 [label="N4 Position", pos="2,1!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; RingC [label="Ring Carbons (C2, C3, C5, C6)", pos="0,-0.5!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Piperazine -> N1 [label=" Primary site for\nsubstitutions"]; Piperazine -> N4 [label=" Primary site for\nsubstitutions"]; Piperazine -> RingC [label=" Site for advanced\nC-H functionalization", style=dashed]; } dot Caption: The versatile piperazine scaffold with key positions for chemical modification.

// Nodes Stimulation [label="Sexual Stimulation", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Release [label="Release of Nitric Oxide (NO)\nin Corpus Cavernosum", fillcolor="#FFFFFF", fontcolor="#202124"]; GC_Activation [label="Guanylate Cyclase\nActivation", fillcolor="#FFFFFF", fontcolor="#202124"]; cGMP_Increase [label="Increased cGMP Levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasodilation [label="Smooth Muscle Relaxation\n(Vasodilation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Erection [label="Erection", fillcolor="#FBBC05", fontcolor="#202124"]; PDE5 [label="PDE5 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cGMP_Breakdown [label="cGMP Breakdown to GMP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sildenafil [label="Sildenafil\n(Piperazine-containing)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Stimulation -> NO_Release; NO_Release -> GC_Activation; GC_Activation -> cGMP_Increase; cGMP_Increase -> Vasodilation; Vasodilation -> Erection; cGMP_Increase -> cGMP_Breakdown [style=dashed, arrowhead=none]; PDE5 -> cGMP_Breakdown [label="catalyzes"]; Sildenafil -> PDE5 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; } dot Caption: Mechanism of action of Sildenafil in treating erectile dysfunction.

Conclusion

The history of piperazine is a microcosm of the history of modern drug discovery. From its simple beginnings as an anthelmintic to its central role in the development of sophisticated drugs for complex diseases, the piperazine scaffold has proven its immense value time and again. Its synthetic accessibility and the ability to modulate its properties through substitution have made it a favorite tool for medicinal chemists. As new synthetic methods for C-H functionalization become more widespread, the structural diversity and therapeutic potential of piperazine-containing compounds are set to expand even further, ensuring that this privileged scaffold will remain a cornerstone of pharmacology for the foreseeable future.

References

-

Rathore A, et al. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Rev Med Chem. 2021;21(3):362-379. Available at: [Link]

-

Sildenafil. Wikipedia. Available at: [Link]

-

The History of Sildenafil: From Discovery to ED Treatment. Pharmacy Planet. 2023. Available at: [Link]

-

The Discovery of Sildenafil Citrate. University of Bristol. Available at: [Link]

-

Goldstein I, et al. The Serendipitous Story of Sildenafil: An Unexpected Oral Therapy for Erectile Dysfunction. Sex Med Rev. 2019;7:115–128. Available at: [Link]

-

Septifani EA, et al. Review: The Discovery and Development of Sildenafil Citrate. Asian Journal of Pharmaceutical Research and Development. 2021. Available at: [Link]

-

Piperazine. Wikipedia. Available at: [Link]

-

Piperazine. Britannica. Available at: [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. ResearchGate. Available at: [Link]

-

What is Piperazine used for? Patsnap Synapse. 2024. Available at: [Link]

-

Hlozek, T., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020. Available at: [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Ingenta Connect. 2021. Available at: [Link]

-

Piperazine. chemeurope.com. Available at: [Link]

-

What is the mechanism of Piperazine? Patsnap Synapse. 2024. Available at: [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. 2020. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Piperazine (oral route). Mayo Clinic. 2025. Available at: [Link]

-

Piperazine. PubChem - NIH. Available at: [Link]

-

Thangam, R., et al. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. 2016. Available at: [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available at: [Link]

-

Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Ingenta Connect. 2024. Available at: [Link]

-

Durand, C.; Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. 2021. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. 2025. Available at: [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science Publisher. 2024. Available at: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2021. Available at: [Link]

-

Structures of anti-histamine; piperazine derivatives and piperidine... ResearchGate. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Piperazine-containing anticancer agents having metal complexes. ResearchGate. Available at: [Link]

Sources

- 1. Piperazine [chemeurope.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is Piperazine used for? [synapse.patsnap.com]

- 9. Piperazine | drug | Britannica [britannica.com]

- 10. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Recent Development of Piperazine and Piperidine Derivatives a...: Ingenta Connect [ingentaconnect.com]

- 17. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. Sildenafil - Wikipedia [en.wikipedia.org]

- 20. pharmacyplanet.com [pharmacyplanet.com]

- 21. ch.ic.ac.uk [ch.ic.ac.uk]

- 22. ajprd.com [ajprd.com]

- 23. researchgate.net [researchgate.net]

- 24. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. ijpsr.com [ijpsr.com]

- 27. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-methylpiperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist